molecular formula C22H24N4O3S B6522820 N-[4-(dimethylamino)phenyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 942743-71-7

N-[4-(dimethylamino)phenyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B6522820
CAS No.: 942743-71-7
M. Wt: 424.5 g/mol
InChI Key: XSGDMZMSLBNXFG-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with distinct structural features. The pyrazole core is substituted at position 1 with a 1,1-dioxothiolan-3-yl group (a five-membered sulfone ring), at position 3 with a carboxamide moiety linked to a 4-(dimethylamino)phenyl group, and at position 5 with a phenyl group.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-25(2)18-10-8-17(9-11-18)23-22(27)20-14-21(16-6-4-3-5-7-16)26(24-20)19-12-13-30(28,29)15-19/h3-11,14,19H,12-13,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGDMZMSLBNXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & Reference Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features
Target Compound 1: 1,1-Dioxothiolan-3-yl; 3: N-[4-(dimethylamino)phenyl]; 5: Phenyl C₂₃H₂₅N₄O₃S 437.53 Sulfone ring (polarity/metabolic stability); dimethylamino (solubility)
3a 1: Phenyl; 3: Carboxamide (4-cyano-1-phenyl); 4: Cl, Me C₂₁H₁₅ClN₆O 402.83 Chloro (electron-withdrawing); cyano (polarity); methyl (steric hindrance)
3d 1: Phenyl; 3: Carboxamide (4-fluoro-1-phenyl); 4: Cl, Me C₂₁H₁₄ClFN₆O 421.0 Fluoro (moderate electron-withdrawing); enhanced halogen interactions
Compound 1: 6-Chloro-3-pyridylmethyl; 3: Carboxamide (4-ethoxyphenyl); 5: Phenyl C₂₃H₂₁ClN₄O₂ 444.89 Pyridylmethyl (heterocyclic interactions); ethoxy (moderate electron-donating)
Compound 1: 3-Chloro-2-pyridyl; 3: CF₃; 5: Carboxamide (substituted phenyl) C₂₀H₁₅Cl₂F₃N₄O₂ 495.26 Trifluoromethyl (strong electron-withdrawing); chloropyridyl (bioactivity)

Key Observations:

Electron-Donating vs. ’s ethoxyphenyl group offers moderate electron donation, balancing solubility and lipophilicity .

Heterocyclic Substituents: The sulfone ring in the target provides metabolic stability compared to phenyl (3a) or pyridyl () groups, which may undergo faster oxidative metabolism .

Synthetic Yields :

  • Derivatives in exhibit moderate yields (62–71%), typical for carboxamide couplings using EDCI/HOBt . The target compound’s synthesis would likely follow similar protocols, though yields may vary due to steric effects from the sulfone ring.

Physicochemical and Pharmacokinetic Implications

  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to chloro (3a, 3d) or trifluoromethyl () analogs.
  • Melting Points: derivatives show melting points ranging from 123–183°C, influenced by substituent polarity. The target’s sulfone and dimethylamino groups may elevate its melting point, though data are unavailable .

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